molecular formula C18H18N2O2S2 B4674491 3-Ethyl-5,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 335399-66-1

3-Ethyl-5,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B4674491
CAS No.: 335399-66-1
M. Wt: 358.5 g/mol
InChI Key: NDUPJVATIUSRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-d]pyrimidin-4(3H)-one is a privileged scaffold in medicinal chemistry, known for its versatility in targeting enzymes and receptors involved in cancer, viral infections, and other diseases . The compound 3-Ethyl-5,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one features:

  • 3-Ethyl group: Enhances lipophilicity and modulates pharmacokinetics.
  • 5,6-Dimethyl substituents: Improve steric interactions with hydrophobic binding pockets.

This derivative is hypothesized to act as a kinase inhibitor (e.g., VEGFR-2) due to structural similarities to reported analogs .

Properties

IUPAC Name

3-ethyl-5,6-dimethyl-2-phenacylsulfanylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-4-20-17(22)15-11(2)12(3)24-16(15)19-18(20)23-10-14(21)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUPJVATIUSRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CC=C3)SC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335399-66-1
Record name 3-ET-5,6-DIMETHYL-2-((2-OXO-2-PHENYLETHYL)THIO)THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-Ethyl-5,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its mechanisms of action and therapeutic potential.

Synthesis and Characterization

The synthesis of 3-Ethyl-5,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one involves several steps including the use of 2-hydroxyacetophenone and other reagents. The final product is characterized by its molecular formula C18H18N2O2SC_{18}H_{18}N_{2}O_{2}S and a molecular weight of 358.47 g/mol. The compound has been reported to crystallize in a monoclinic system with specific crystallographic parameters detailed in Table 1.

Table 1: Crystallographic Data

ParameterValue
Space GroupP21/c
a (Å)9.2911(15)
b (Å)17.525(3)
c (Å)8.5586(15)
β (°)109.358(7)
Volume (ų)1314.8(4)
Z4

Biological Activity

The biological activity of this compound has been evaluated through various assays, focusing on its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Activity

Research indicates that 3-Ethyl-5,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound inhibits cell proliferation and induces apoptosis in cancer cells.

The mechanism underlying the anticancer activity of this compound is believed to involve the inhibition of specific kinases and modulating signaling pathways associated with cell survival and proliferation. For instance, it has shown potential in inhibiting Polo-like kinase 1 (Plk1), a critical regulator in cell cycle progression.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability of MCF-7 breast cancer cells, with IC50 values indicating potent activity.
  • Mechanistic Insights : Further investigations revealed that the compound activates caspase pathways leading to apoptosis, highlighting its potential as a therapeutic agent.

Scientific Research Applications

Antibacterial Activity

Research has indicated that derivatives of thieno[2,3-d]pyrimidine exhibit promising antibacterial properties. For instance, studies have shown that compounds within this family can inhibit the growth of multi-drug-resistant bacteria such as MRSA and VRE at low concentrations (2–16 mg/L) . The mechanism often involves interference with bacterial enzyme systems, making them potential candidates for antibiotic development.

Antitumor Activity

Preliminary studies suggest that thieno[2,3-d]pyrimidine derivatives may act as effective antitumor agents. For example, certain analogues have demonstrated dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are critical targets in cancer therapy . The IC50 values for these compounds have been reported in the low nanomolar range, indicating potent activity against tumor cells.

Case Studies

Study Focus Findings
Study 1 Dual TS/DHFR InhibitorsIdentified compounds with IC50 values in the range of 10810^{-8} M against cancer cell lines.
Study 2 Antibacterial ActivityCompounds showed effectiveness against MRSA with low cytotoxicity to mammalian cells (40–50 mg/L).
Study 3 Synthesis and ActivityDeveloped new derivatives with enhanced antimicrobial properties targeting tRNA methyltransferase.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) group undergoes nucleophilic substitution, particularly in the presence of alkylating agents. Key reactions include:

S-Alkylation

Reaction with α-haloketones (e.g., phenacyl bromide) replaces the thioether group, forming new thioalkyl derivatives . For example:

Compound+CH3COCH2Br2-((2-oxopropyl)thio)-derivative+HBr\text{Compound} + \text{CH}_3\text{COCH}_2\text{Br} \rightarrow \text{2-((2-oxopropyl)thio)-derivative} + \text{HBr}

Conditions : Ethanolic NaOH, reflux (5–8 hours).

ReagentProductYield (%)Reference
Phenacyl bromide2-(Phenacylthio) derivative75–85
Chloroacetone2-((2-Oxopropyl)thio) derivative70–78

Oxidation Reactions

The thioether group is oxidized to sulfone (-SO₂-) under strong oxidizing conditions:

Compound+H2O2Sulfone derivative+H2O\text{Compound} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfone derivative} + \text{H}_2\text{O}

Conditions : Hydrogen peroxide (30%) in acetic acid, 60°C, 4 hours.

Oxidizing AgentProductSelectivityReference
H₂O₂Sulfone derivativeHigh
mCPBASulfoxide intermediateModerate

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles. For instance, treatment with ethyl acetoacetate in sodium ethoxide yields pyrido-thiazolo-pyrimidinone derivatives :

Compound+CH3COCH2COOEtFused tricyclic product\text{Compound} + \text{CH}_3\text{COCH}_2\text{COOEt} \rightarrow \text{Fused tricyclic product}

Conditions : Reflux in ethanol (12–24 hours).

Cyclizing AgentProduct ClassApplicationReference
Ethyl acetoacetateThiazolo[3,2-a]pyrimidinonesAntimicrobial agents

Condensation Reactions

The ketone group (2-oxo) participates in condensation with hydrazines or hydroxylamines:

Compound+NH2NH2Hydrazone derivative+H2O\text{Compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{Hydrazone derivative} + \text{H}_2\text{O}

Conditions : Hydrazine hydrate in ethanol, room temperature.

ReagentProductBiological ActivityReference
Hydrazine hydrateHydrazone derivativeAnticancer

Electrophilic Aromatic Substitution

The electron-rich thieno-pyrimidine core undergoes nitration or halogenation:

Nitration

Compound+HNO3Nitro-substituted derivative+H2O\text{Compound} + \text{HNO}_3 \rightarrow \text{Nitro-substituted derivative} + \text{H}_2\text{O}

Conditions : Concentrated HNO₃, H₂SO₄, 0–5°C .

Position ModifiedNitration SiteYield (%)Reference
C-5 or C-6Para to S-atom60–65

Cross-Coupling Reactions

The compound participates in palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids:

Compound+ArB(OH)2Biaryl derivative+B(OH)3\text{Compound} + \text{ArB(OH)}_2 \rightarrow \text{Biaryl derivative} + \text{B(OH)}_3

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .

Aryl Boronic AcidProductCatalyst EfficiencyReference
Phenylboronic acid2-Arylthio derivative80–90%

Hydrolysis Reactions

The acetamide side chain hydrolyzes under acidic or basic conditions:

Compound+H2OCarboxylic acid derivative+NH3\text{Compound} + \text{H}_2\text{O} \rightarrow \text{Carboxylic acid derivative} + \text{NH}_3

Conditions : HCl (6M) or NaOH (2M), reflux.

Hydrolysis MediumProductRate Constant (k)Reference
HClCarboxylic acid derivative0.15 h⁻¹

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural variations among analogs influence bioactivity, solubility, and target specificity. Below is a comparative analysis:

Substituent Variations at Position 2

Position 2 modifications are critical for activity.

Compound Name / ID Substituent at Position 2 Molecular Weight (g/mol) Key Biological Findings References
Target Compound (2-Oxo-2-phenylethyl)thio ~360 (estimated) Hypothesized VEGFR-2 inhibition; improved solubility due to ketone group
DNTP 4-Nitrophenyl N/A High-level resistance in RT mutants (C280A, T286A); binds p51 subunit of HIV-1 RT
5a () Benzylamino N/A Cytotoxic against MDA-MB-435 melanoma (GP = -31.02%)
Compound 18 () (2-Oxo-2-(piperidin-1-yl)ethyl)thio N/A Anti-proliferative activity via kinase inhibition
385786-66-3 () (2-Oxotetrahydrofuran-3-yl)thio 336.43 Predicted high boiling point (584.4°C); moderate solubility
573945-48-9 () (2,5-Dimethylbenzyl)thio N/A Enhanced hydrophobicity for allosteric pocket binding
618427-79-5 () (Naphthalen-1-ylmethyl)thio 380.5 Bulky aromatic group for π-stacking; potential CYP inhibition
Key Observations:
  • Electron-withdrawing groups (e.g., 4-nitrophenyl in DNTP) confer resistance in viral targets but may reduce cellular uptake .
  • Hydrophobic substituents (e.g., naphthalenyl in 618427-79-5) enhance binding to allosteric pockets but may increase toxicity .
  • Ketone-containing side chains (e.g., target compound) balance solubility and target affinity, making them favorable for kinase inhibitors .

Impact of Position 3 Modifications

The 3-ethyl group in the target compound contrasts with analogs featuring allyl (e.g., 325693-44-5, ) or other alkyl chains.

  • 3-Ethyl : Optimizes metabolic stability compared to shorter chains (methyl) or unsaturated groups (allyl) .
  • 3-Allyl (325693-44-5): May increase reactivity but risks off-target effects due to electrophilic moieties .

Pharmacological Profiles

  • Anticancer Activity: The benzylamino derivative (5a) shows specificity for melanoma, while bulkier analogs (e.g., 618427-79-5) may target prostate or liver cancers .
  • Antiviral Activity : DNTP’s nitrophenyl group confers unique resistance profiles in HIV RT, suggesting careful substituent selection is needed to avoid viral escape .
  • Kinase Inhibition : The target compound’s 1,3,4-oxadiazol hybrid design (as in ) mimics ATP-binding motifs, enhancing VEGFR-2 affinity .

Q & A

What are the established synthetic routes for 3-Ethyl-5,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of thiophene precursors with reagents like 2-chloro-N-substituted acetamides. For example:

Thiolation Step : React the potassium salt of a mercapto-oxadiazole derivative (e.g., compound 7 in ) with 2-chloroacetamide derivatives (e.g., 13–17 ) in DMF under reflux (4 hours) with KI as a catalyst. The mixture is poured onto ice to precipitate the product, which is crystallized from ethanol .

Optimization : Yield improvements focus on solvent choice (DMF enhances nucleophilic substitution), catalyst loading (KI at 0.001 mol), and extended reflux times to ensure complete coupling.

Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., ethyl, methyl, and phenyl groups).
  • X-ray Crystallography : Resolves stereochemical ambiguities. For instance, single-crystal X-ray studies (298 K, R factor = 0.043) validated the thiopyrano-thienopyrimidine backbone in related analogs .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

How can computational methods like molecular docking predict the compound’s biological targets?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve VEGFR-2 or tyrosinase structures (PDB). Remove water molecules and add polar hydrogens.
    • Ligand Preparation : Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G*).
    • Binding Site Analysis : Grid-based docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Tyr-836 in VEGFR-2 or His-263 in tyrosinase) .
  • Validation : Compare docking scores (ΔG) with known inhibitors and correlate with in vitro IC50_{50} values.

What experimental designs are recommended to address low yield in thioglycolic acid coupling steps?

Methodological Answer:

  • Factorial Design : Vary parameters like solvent (DMF vs. DMSO), temperature (80–120°C), and catalyst (KI vs. TBAB).
  • Case Study : achieved 72% yield using DMF, KI (0.001 mol), and 4-hour reflux. Alternative solvents (e.g., acetonitrile) reduced yields to <50% due to poor solubility .
  • Troubleshooting : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3). Quench unreacted intermediates with aqueous NaHCO3_3.

How can researchers resolve discrepancies between in vitro and in vivo activity data?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability (e.g., logP = 2.8 predicts moderate permeability) and metabolic stability (CYP450 assays).
  • Experimental Design : Use split-plot designs (as in ) with replicates (n=4) to account for biological variability. For example:
    • Plots : Dosage levels.
    • Subplots : Administration routes (oral vs. intravenous).
    • Sub-subplots : Time points for plasma concentration measurements .
  • Data Normalization : Adjust in vivo results using Hill coefficients to account for non-linear dose-response relationships.

What strategies validate the compound’s mechanism of action in kinase inhibition assays?

Methodological Answer:

  • Kinase Assays : Use ELISA-based kits to measure phosphorylation inhibition (e.g., VEGFR-2 at Tyr-1175).
  • Control Experiments :
    • Positive Control : Sorafenib (IC50_{50} = 12 nM).
    • Negative Control : Untreated lysates.
  • Western Blotting : Confirm downstream effects (e.g., reduced ERK phosphorylation).
  • Cross-Validation : Compare with computational predictions (docking scores < -9.0 kcal/mol indicate strong binding) .

How are structure-activity relationships (SARs) analyzed for thienopyrimidine derivatives?

Methodological Answer:

  • SAR Workflow :
    • Analog Synthesis : Modify substituents (e.g., replace phenyl with piperidinyl in ).
    • Biological Screening : Test anti-proliferative activity (MTT assay, IC50_{50}).
    • Data Correlation : Plot substituent hydrophobicity (π) vs. log(1/IC50_{50}).
  • Key Findings :
    • 3-Ethyl Group : Enhances solubility without compromising activity.
    • 2-((2-Oxo-2-phenylethyl)thio) : Critical for VEGFR-2 binding (ΔG = -10.2 kcal/mol) .

What crystallization techniques yield high-quality single crystals for X-ray studies?

Methodological Answer:

  • Slow Evaporation : Dissolve the compound in ethanol/water (9:1) and evaporate at 25°C.
  • Case Study : obtained crystals with R factor = 0.043 using ethanol recrystallization. Hexagonal crystal systems (space group P21_1/c) are common .
  • Cryoprotection : Flash-cool crystals in liquid N2_2 with 25% glycerol for data collection at 100 K.

How do researchers analyze antioxidant activity in thienopyrimidine derivatives?

Methodological Answer:

  • DPPH Assay : Measure radical scavenging at 517 nm. IC50_{50} values < 50 μM indicate potent activity.
  • ORAC Assay : Quantify antioxidant capacity using fluorescein decay kinetics.
  • Correlation with Structure : Electron-donating groups (e.g., -OCH3_3) enhance activity by stabilizing radical intermediates .

What statistical methods are employed to validate biological assay reproducibility?

Methodological Answer:

  • ANOVA : Compare means across replicates (p < 0.05 for significance).
  • Bland-Altman Plots : Assess agreement between technical replicates.
  • Power Analysis : Ensure sample size (n ≥ 3) achieves 80% power with α = 0.05.
  • Reference : used randomized block designs with split-split plots to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-5,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-Ethyl-5,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.